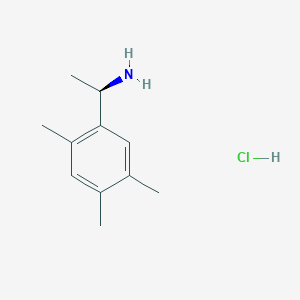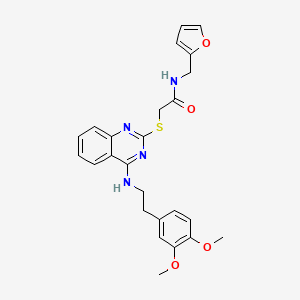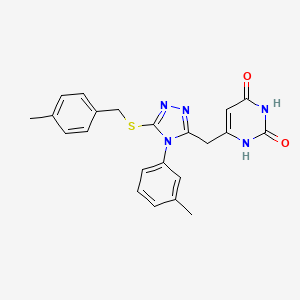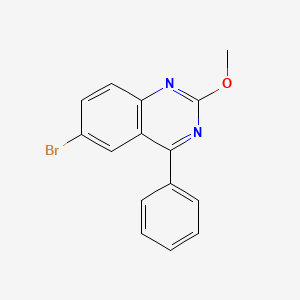
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride, also known as Tramadol hydrochloride, is a synthetic opioid analgesic drug that is commonly used for the treatment of moderate to severe pain. Tramadol hydrochloride is a racemic mixture of two enantiomers, and the (1R)-enantiomer is the active form of the drug. In recent years, Tramadol hydrochloride has gained attention among researchers due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is complex and involves multiple pathways. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a weak mu-opioid receptor agonist, which contributes to its analgesic effects. However, it also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions. This dual mechanism of action may contribute to (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride's potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has several biochemical and physiological effects. As an opioid analgesic, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with prolonged use.
Advantages and Limitations for Lab Experiments
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. Its dual mechanism of action makes it a promising candidate for studying the relationship between pain, mood, and emotions. However, its potential for causing respiratory depression and other side effects must be taken into account when designing experiments.
Future Directions
There are several future directions for research on (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride. One area of interest is its potential as an antidepressant and anxiolytic agent. Further research is needed to determine its efficacy in humans and to identify the optimal dosing and treatment regimens.
Another area of interest is the development of new formulations of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride that can mitigate its side effects and improve its analgesic properties. For example, sustained-release formulations may be developed to provide longer-lasting pain relief with fewer side effects.
Overall, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a promising candidate for further research in various scientific fields. Its dual mechanism of action and potential as an antidepressant and anxiolytic agent make it a valuable tool for studying the relationship between pain, mood, and emotions.
Synthesis Methods
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form the intermediate compound, 1-(2,4,5-trimethoxyphenyl)-2-(methylamino)propan-1-one. This intermediate is then reduced with sodium borohydride to form the final product, (1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride.
Scientific Research Applications
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is its use as an analgesic in the treatment of pain. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a weak mu-opioid receptor agonist and also inhibits the reuptake of serotonin and norepinephrine, which contributes to its analgesic effects.
In addition to its analgesic properties, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has also been studied for its potential applications in treating depression, anxiety, and other psychiatric disorders. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, although further research is needed to determine its efficacy in humans.
properties
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXEMVOYVGJRF-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2856064.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)